4-(N-BOC-Amino)-1-propylpiperidine
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Overview
Description
4-(N-BOC-Amino)-1-propylpiperidine is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Mechanism of Action
Target of Action
4-(N-BOC-Amino)-1-propylpiperidine is a piperidone derivative . It is primarily used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline) . This compound is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection . This process involves the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate . The N-Boc protection is frequently reported by base-catalyzed reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the protection and deprotection of amines, which is a fundamental transformation in organic synthesis, especially in peptide chemistry . The presence of the amine moiety in a wide range of biomolecules makes the protection of amines one of the most useful transformations .
Pharmacokinetics
The compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions is noted .
Result of Action
The result of the action of this compound is the successful protection of amines, allowing for further chemical reactions to take place . For example, it has been used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the N-Boc protection process can be catalyzed under a variety of conditions, including base-catalyzed reactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-propylpiperidine typically involves the protection of the amine group in 1-propylpiperidine with a BOC group. This can be achieved using di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-(N-BOC-Amino)-1-propylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: TFA, HCl
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Free amine
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-(N-BOC-Amino)-1-propylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-BOC-Amino)piperidine
- 1-BOC-4-aminopiperidine
- 1-BOC-4-piperidone
Uniqueness
4-(N-BOC-Amino)-1-propylpiperidine is unique due to its propyl substituent on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(1-propylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-8-15-9-6-11(7-10-15)14-12(16)17-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVAFJBKQKJSMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730606 |
Source
|
Record name | tert-Butyl (1-propylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285233-64-8 |
Source
|
Record name | tert-Butyl (1-propylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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